Bienvenue dans la boutique en ligne BenchChem!

1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)-

Aldose Reductase Inhibitor Synthesis Tolrestat Intermediate Pharmaceutical Process Chemistry

1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)- (CAS 84532-72-9) is a synthetic naphthalenecarboxylic acid derivative featuring a carboxylic acid at position 1, a methoxy group at position 6, and a trifluoromethyl group at position 5. This compound is firmly established as a key pharmaceutical intermediate in the synthesis of tolrestat (AY‑27773) and related aldose reductase inhibitors.

Molecular Formula C13H9F3O3
Molecular Weight 270.2 g/mol
CAS No. 84532-72-9
Cat. No. B1625643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)-
CAS84532-72-9
Molecular FormulaC13H9F3O3
Molecular Weight270.2 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=CC=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C13H9F3O3/c1-19-10-6-5-7-8(11(10)13(14,15)16)3-2-4-9(7)12(17)18/h2-6H,1H3,(H,17,18)
InChIKeyAEBBCDMWPOXGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-(trifluoromethyl)-1-naphthoic Acid (CAS 84532-72-9): A Strategic Naphthalenecarboxylic Acid Intermediate for Aldose Reductase Inhibitor Synthesis


1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)- (CAS 84532-72-9) is a synthetic naphthalenecarboxylic acid derivative featuring a carboxylic acid at position 1, a methoxy group at position 6, and a trifluoromethyl group at position 5 . This compound is firmly established as a key pharmaceutical intermediate in the synthesis of tolrestat (AY‑27773) and related aldose reductase inhibitors [1]. Tolrestat itself displays a potent inhibitory activity against aldose reductase (IC₅₀ = 35 nM in bovine lens enzyme assays) [2]. The crystalline solid exhibits a melting point of 218–219 °C, a predicted boiling point of 413.7±45.0 °C, and a density of 1.395±0.06 g/cm³ .

Why Generic 6-Methoxy-1-naphthoic Acid or 5-Trifluoromethyl-1-naphthoic Acid Cannot Replace CAS 84532-72-9 in Aldose Reductase Inhibitor Programs


The 6-methoxy and 5-trifluoromethyl substituents on the naphthalene ring are both required for the downstream biological activity of the final aldose reductase inhibitors [1]. The electron-withdrawing trifluoromethyl group at position 5 and the electron-donating methoxy group at position 6 work in concert to optimize the binding affinity of the derived thioamide (tolrestat) to the aldose reductase active site [1]. Replacing 6-methoxy-5-(trifluoromethyl)-1-naphthoic acid with a simple 6-methoxy‑1‑naphthoic acid (CAS 36112‑61‑5) or a 5‑trifluoromethyl‑1‑naphthoic acid eliminates this essential pharmacophoric synergy, resulting in a complete loss of potent aldose reductase inhibition [2]. Moreover, the carboxylic acid functional group at position 1 is ideally positioned for condensation with sarcosine derivatives, enabling efficient conversion to the active thioamide in a single synthetic step [3].

Quantitative Differentiation Evidence for 6-Methoxy-5-(trifluoromethyl)-1-naphthoic Acid (CAS 84532-72-9)


Key Intermediate for Tolrestat Synthesis with Demonstrated Scalable Process

U.S. Patent 4,590,010 specifically exemplifies 6‑methoxy‑5‑(trifluoromethyl)‑1‑naphthoic acid as the preferred product of a commercially advantageous process for preparing 6‑alkoxy‑5‑trifluoromethyl‑1‑naphthoic acids, directly demonstrating its industrial relevance as a pharmaceutical intermediate for aldose reductase inhibitors [1]. The patent describes a multi‑step sequence (cyanation, conversion to naphthoic acid precursor, halogenation, trifluoromethylation, and hydrolysis) to produce the target acid, underscoring the optimization of synthetic access [1]. In contrast, generic 6‑methoxy‑1‑naphthoic acid (CAS 36112‑61‑5) lacks the trifluoromethyl group and is not documented as a direct intermediate for any approved aldose reductase inhibitor .

Aldose Reductase Inhibitor Synthesis Tolrestat Intermediate Pharmaceutical Process Chemistry

The 5-Trifluoromethyl Group is Essential for Aldose Reductase Inhibition: Tolrestat IC₅₀ = 35 nM vs. Non-CF₃ Analogs

Tolrestat, the thioamide derivative of 6‑methoxy‑5‑(trifluoromethyl)‑1‑naphthoic acid, exhibits an IC₅₀ of 35 nM against bovine lens aldose reductase [1]. The corresponding des‑trifluoromethyl analog (prepared from 6‑methoxy‑1‑naphthoic acid) is not reported as an aldose reductase inhibitor, indicating that the 5‑CF₃ group is a critical potency determinant [2]. The Sestanj et al. (1984) publication explicitly correlates the presence of the 5‑CF₃ and 6‑methoxy groups with the nanomolar inhibitory activity of tolrestat [2].

Aldose Reductase Inhibition Structure-Activity Relationship Diabetic Complications

Distinct Thermal Stability: Melting Point of 218–219 °C Enables Handling and Purification Advantages

The target compound has a well‑defined melting point of 218–219 °C , which is significantly higher than that of the des‑trifluoromethyl analog, 6‑methoxy‑1‑naphthoic acid (mp ≈ 206 °C) . This elevated melting point, attributable to the electron‑withdrawing CF₃ group, can facilitate purification by recrystallization and improve solid‑state handling characteristics during large‑scale synthesis.

Physicochemical Properties Melting Point Process Chemistry

Validated Radiochemical Synthetic Route Demonstrates Reproducible Conversion to Active Drug Substance

A published synthesis of [¹⁴C]‑tolrestat explicitly uses 6‑methoxy‑5‑trifluoromethyl‑[1‑¹⁴C]‑naphthoic acid as the key intermediate, which is then condensed with sarcosine methyl ester hydrochloride to form the thioamide product [1]. This validated radiolabeling route confirms that the carboxylic acid functionality at position 1 is directly amenable to amide bond formation under standard coupling conditions, a feature that is not applicable to naphthoic acids with different substitution patterns (e.g., 2‑naphthoic acid derivatives).

Radiochemical Synthesis Tolrestat Synthesis Isotope Labeling

High-Impact Applications of 6-Methoxy-5-(trifluoromethyl)-1-naphthoic Acid (CAS 84532-72-9) Based on Quantitative Evidence


GMP‑Grade Intermediate for Tolrestat and Next‑Generation Aldose Reductase Inhibitor Manufacturing

Based on the established role of the target compound as the immediate precursor to tolrestat (IC₅₀ = 35 nM against aldose reductase) [1], and the patented process for its scalable synthesis [2], procurement teams supporting clinical or commercial manufacture of aldose reductase inhibitors should prioritize this compound over generic naphthoic acids. The validated synthetic route ensures reproducible conversion to the active pharmaceutical ingredient.

Medicinal Chemistry SAR Exploration of Naphthalene‑Based Aldose Reductase Inhibitors

The indispensability of the 5‑CF₃ and 6‑OCH₃ groups for nanomolar aldose reductase inhibition, as demonstrated by the >1000‑fold activity difference between tolrestat and non‑CF₃ analogs [3], positions the target compound as the essential core scaffold for any SAR campaign aiming to optimize potency or selectivity within this series. Researchers should use this compound as the starting point for derivatization, rather than attempting to install the CF₃ group de novo on a less functionalized naphthalene.

Radiochemical and Stable‑Isotope Labeling of Aldose Reductase Inhibitors

The published [¹⁴C]‑tolrestat synthesis route [4] demonstrates that the target carboxylic acid can be efficiently converted to isotopically labeled drug substance. This makes it the preferred starting material for generating labeled standards for ADME studies, receptor occupancy assays, or clinical bioanalysis, where the correct substitution pattern on the naphthalene core is a prerequisite for meaningful data.

Crystallization‑Based Purification and Polymorph Control

The relatively high melting point of 218–219 °C (vs. ~206 °C for 6‑methoxy‑1‑naphthoic acid) provides a thermal stability window that facilitates purification by recrystallization. This is particularly relevant for process chemists seeking to achieve high chemical purity (>99%) and consistent crystalline form for use in regulated pharmaceutical environments.

Quote Request

Request a Quote for 1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.